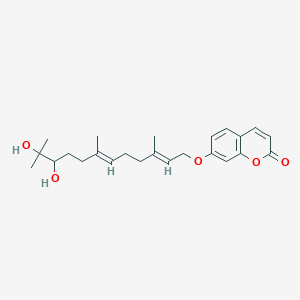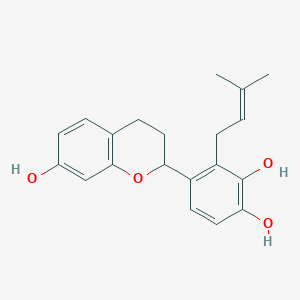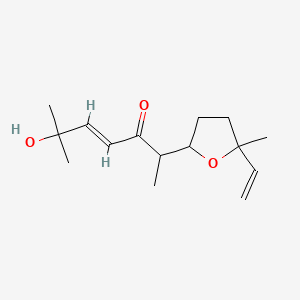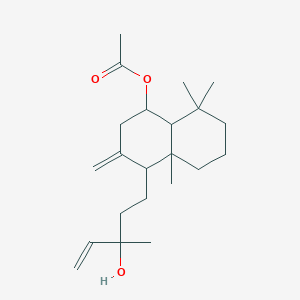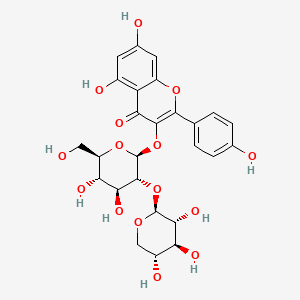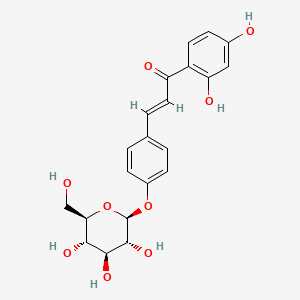
イソリクイリチン
説明
Neoisoliquiritin is a natural product from Glycyrrhiza uralensis . It belongs to the class of licorice flavonoids, which have a variety of biological activities including anti-depressant, anti-tumor-promoting, and anti-inflammation properties .
Synthesis Analysis
A reasonable and feasible evaluation method for the quality assessment of licorice, where Neoisoliquiritin is found, was developed based on the analysis of high-performance liquid chromatography (HPLC) fingerprint, combined with the quantitative analysis of multicomponents by single marker (QAMS) method .
Molecular Structure Analysis
The molecular formula of Neoisoliquiritin is C21H22O9 . Its chemical name is (E)-3- (4-hydroxyphenyl)-1- [2-hydroxy-4- [ (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one .
Physical And Chemical Properties Analysis
Neoisoliquiritin appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . Its molecular weight is 418.4 g/mol .
科学的研究の応用
グリア腫治療
イソリクイリチゲニン (ISL) は抗腫瘍効果を示しますが、その低い溶解性とバイオアベイラビリティがその応用可能性を制限しています {svg_1}. 研究者は、赤血球と腫瘍細胞からなるナノスケールのハイブリッド膜由来システムを確立しました。 ISL をハイブリッド膜ナノ粒子に封入することにより、ISL はグリア腫治療におけるターゲティングと長循環の向上が見込まれます {svg_2}.
抗腫瘍効果
イソリクイリチゲニン (ISL) は、カルコン構造を持つ天然の生物活性化合物であり、高い抗腫瘍効果を示します {svg_3}. 本レビューでは、ISL およびその誘導体の代謝物、薬物動態、薬理作用に関する最新の研究の概要を紹介します {svg_4}.
3. ドパミン受容体とバソプレシン受容体の調節 イソリクイリチゲニンは、ドパミン D1、D3、およびバソプレシン V1A 受容体を調節することが判明しています {svg_5}. これは、これらの受容体が重要な役割を果たす神経学的および精神医学的障害に影響を与える可能性があります {svg_6}.
抗真菌活性
イソリクイリチゲニンは、特にリチペルオノフォラ litchi Chen に対して抗真菌活性を示しました {svg_7}. これは、農業や食品保存に潜在的な用途を持つ可能性があります {svg_8}.
5. 腫瘍細胞の正常細胞への分化誘導 フラボノイドやその他の漢方薬に関する研究が進んだ結果、イソリクイリチンは、抗腫瘍作用と腫瘍細胞の正常細胞への分化誘導能力を示しました {svg_9}.
6. さまざまな種類の癌の治療 イソリクイリチゲニン (ISL) は、食品添加物および付随的な疾患治療として使用されています {svg_10}. in vivo および in vitro でさまざまな癌の抗腫瘍効果に関与する治療標的を持つことが判明しています {svg_11}.
Safety and Hazards
特性
IUPAC Name |
(E)-1-(2,4-dihydroxyphenyl)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-10-17-18(26)19(27)20(28)21(30-17)29-13-5-1-11(2-6-13)3-8-15(24)14-7-4-12(23)9-16(14)25/h1-9,17-23,25-28H,10H2/b8-3+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWXJFQOCHMPCK-LXGDFETPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317746 | |
| Record name | Isoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-81-6, 7014-39-3 | |
| Record name | Isoliquiritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoliquiritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoisoliquiritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007014393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoliquiritin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOLIQUIRITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y348H1V4W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary biological activities of Neoisoliquiritin reported in these research papers?
A1: Neoisoliquiritin, a flavonoid found in licorice (Glycyrrhiza glabra), has demonstrated several biological activities, including:
- Anti-inflammatory activity: Neoisoliquiritin inhibits inflammatory activity in RAW 264.7 macrophage cells, although it showed less potency compared to other licorice isolates like liquiritin. []
- Anti-tumor activity: Research suggests neoisoliquiritin may have tumor-suppressive effects on prostate cancer by potentially repressing androgen receptor activity. []
Q2: How does Neoisoliquiritin contribute to the overall quality and efficacy of licorice as a traditional medicine?
A2: Neoisoliquiritin is one of the key flavonoids found in licorice and contributes to its pharmacological effects.
- Spectrum-effect relationship: Studies using HPLC fingerprinting and pharmacological analysis have identified neoisoliquiritin as one of the key compounds correlating with the heat-clearing, detoxifying, cough-relieving, and phlegm-eliminating effects of licorice. [, ] This suggests that the presence and quantity of neoisoliquiritin can be used as a marker for assessing the quality and efficacy of licorice in traditional medicine.
Q3: Can you elaborate on the pharmacokinetic properties of Neoisoliquiritin and its relationship with isoliquiritigenin?
A3: Research suggests a potential metabolic relationship between neoisoliquiritin (NIS) and isoliquiritigenin (ISL).
Q4: What analytical techniques are commonly used to identify and quantify Neoisoliquiritin in licorice samples?
A4: Several analytical techniques are employed for the characterization and quantification of neoisoliquiritin in licorice:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fingerprint analysis, is widely used to identify and quantify neoisoliquiritin in licorice samples. [, , ]
- HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This technique provides higher sensitivity and selectivity for the quantification of neoisoliquiritin, particularly in biological samples for pharmacokinetic studies. []
Q5: Are there any known applications of Neoisoliquiritin in the field of nanotechnology?
A5: Yes, neoisoliquiritin has shown promise in the green synthesis of gold nanoparticles (AuNPs).
Q6: How does the structure of Neoisoliquiritin relate to its observed biological activity?
A6: While the specific structure-activity relationship of neoisoliquiritin requires further investigation, its structural similarity to other flavonoids provides some insights.
- Flavonoid structure and activity: Neoisoliquiritin, belonging to the chalcone class of flavonoids, shares structural similarities with other compounds known for their anti-inflammatory and anti-cancer properties. [, ] Further research is needed to elucidate the precise structural features of neoisoliquiritin responsible for its specific activities and how modifications might affect its potency and selectivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(5,8-Dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B600525.png)


